REACTION_CXSMILES
|
[CH3:1][C:2]([NH:4][C:5]1[C:10]([O:11][CH3:12])=[CH:9][CH:8]=[CH:7][CH:6]=1)=[O:3].Cl[S:14]([OH:17])(=O)=[O:15].S(Cl)(Cl)(=O)=O.[CH2:23]([NH2:27])[CH2:24][CH2:25][CH3:26]>O1CCCC1>[C:2]([NH:4][C:5]1[CH:6]=[C:7]([S:14]([NH:27][CH2:23][CH2:24][CH2:25][CH3:26])(=[O:17])=[O:15])[CH:8]=[CH:9][C:10]=1[O:11][CH3:12])(=[O:3])[CH3:1]
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
CC(=O)NC1=CC=CC=C1OC
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
ClS(=O)(=O)O
|
Name
|
ice water
|
Quantity
|
1.5 kg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.1 mol
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(Cl)Cl
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
16.1 g
|
Type
|
reactant
|
Smiles
|
C(CCC)N
|
Control Type
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AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
(cooling was necessary)
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
TEMPERATURE
|
Details
|
the amber solution was heated at about 50° to 60° C. for four hours
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
A white precipitate was collected
|
Type
|
WASH
|
Details
|
washed free of acid
|
Type
|
CUSTOM
|
Details
|
pressed dry
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was refluxed an additional 15 minutes
|
Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
the condenser removed
|
Type
|
CUSTOM
|
Details
|
the solvent removed
|
Type
|
TEMPERATURE
|
Details
|
by heating
|
Type
|
CUSTOM
|
Details
|
collected
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)NC=1C=C(C=CC1OC)S(=O)(=O)NCCCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 27.7 g | |
YIELD: PERCENTYIELD | 92.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |